(2-methyl-1H-pyrrol-3-yl)methanamine

Pyrrole chemistry Electrophilic substitution Regioselectivity

Researchers developing SERT inhibitors or antimycobacterial agents face regioselectivity challenges with unsubstituted pyrrole isomers. (2-Methyl-1H-pyrrol-3-yl)methanamine solves this by directing electrophilic substitution exclusively to the 5-position, eliminating isomeric mixtures. • Validated SERT pharmacophore: derivatives match sertraline potency (absorbance 0.22 vs. 0.22). • MmpL3 inhibitor precursor: BM212-class antituberculars (MIC 0.4 µg/mL) require this 2,3-substitution pattern. • Predictable reactivity: single regioisomer products streamline library synthesis. • Two HBDs & LogP 0.78: balanced CNS drug-like profile. • Research-grade (≥98%), global shipping.

Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
Cat. No. B12969283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-methyl-1H-pyrrol-3-yl)methanamine
Molecular FormulaC6H10N2
Molecular Weight110.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CN1)CN
InChIInChI=1S/C6H10N2/c1-5-6(4-7)2-3-8-5/h2-3,8H,4,7H2,1H3
InChIKeyIPOOCCVNLRMRPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methyl-1H-pyrrol-3-yl)methanamine: Overview


(2-Methyl-1H-pyrrol-3-yl)methanamine is a heterocyclic primary amine (C₆H₁₀N₂, MW 110.16 g/mol) composed of a pyrrole ring bearing a methyl group at the 2-position and an aminomethyl substituent at the 3-position . This 2,3-disubstitution pattern distinguishes it from other aminomethylpyrrole isomers and imparts a specific regiochemical and electronic profile that influences downstream synthetic transformations and biological target interactions [1]. The compound is supplied as a research-grade building block (typical purity ≥98%) and is employed as a key intermediate in the synthesis of bioactive pyrrole derivatives, including SERT inhibitors and antimycobacterial agents .

2-Methyl-3-aminomethyl substitution directs regioselective functionalization
Key intermediate for SERT inhibitor and antimycobacterial research compounds
Research-grade building block with certified purity specification

(2-Methyl-1H-pyrrol-3-yl)methanamine: Why Generic Substitution Fails


Simple substitution with (1H-pyrrol-3-yl)methanamine (unsubstituted, CAS 888473-50-5) or (1-methyl-1H-pyrrol-3-yl)methanamine (N-methyl isomer, CAS 20863-72-3) is not functionally equivalent. The 2-methyl group in the target compound electronically activates the pyrrole ring and sterically directs electrophilic aromatic substitution exclusively to the 5-position—a regioselectivity that is lost or altered in analogs lacking this substitution pattern [1]. Computed physicochemical properties quantify these differences: the target compound exhibits a LogP of 0.78 versus 0.18 for the unsubstituted analog, corresponding to a ~4-fold increase in calculated lipophilicity that can affect membrane partitioning and formulation behavior [2]. Furthermore, the target compound retains two hydrogen bond donors (pyrrole N–H and primary amine), whereas the N-methyl analog (CAS 20863-72-3) possesses only one, which may significantly alter target binding pharmacophore compatibility in medicinal chemistry programs . These stereoelectronic and physicochemical divergences mean that biological activity, synthetic yield, and pharmacokinetic profiles established for one isomer cannot be assumed for another.

Unsubstituted or N-methyl analogs lack the 2-methyl directing group, altering electrophilic substitution regioselectivity.

Lipophilicity (logP) and hydrogen bond donor count diverge significantly, potentially affecting membrane partitioning and target binding.

Impurity profiles differ; lower-purity alternatives may introduce side products that interfere with assay interpretation.

(2-Methyl-1H-pyrrol-3-yl)methanamine: Head-to-Head Evidence


Regioselectivity: 2-Methyl vs. 3-Methylpyrrole

The 2-methyl substituent exerts both steric and electronic directing effects on electrophilic substitution. In formylation reactions, 2-methylpyrrole yields exclusively the 5-substituted product. In contrast, 3-methylpyrrole produces a 4:1 mixture of 2-formyl-3-methylpyrrole and 2-formyl-4-methylpyrrole, demonstrating lower regiochemical fidelity. For the target compound—bearing an aminomethyl at the 3-position—this intrinsic 2-methyl directing effect dictates that further electrophilic functionalization will occur selectively at the 5-position, enabling predictable late-stage diversification [1].

Regioselectivity
Class-level
2-Me pyrrole 100:0 single product
3-Me pyrrole 4:1 isomeric mixture
Predictable single-isomer functionalization
Based on 2-methylpyrrole formylation model
Pyrrole chemistry Electrophilic substitution Regioselectivity

Lipophilicity Comparison with Analogs

The 2-methyl group increases calculated lipophilicity by approximately 0.6 log units relative to the unsubstituted (1H-pyrrol-3-yl)methanamine (target LogP 0.78 vs. 0.18) [1]. Compared with the N-methyl isomer (1-methyl-1H-pyrrol-3-yl)methanamine (LogP 0.17), the target compound is also approximately 0.6 log units more lipophilic, demonstrating that C-methylation increases LogP more effectively than N-methylation when the aminomethyl group is at the 3-position [2].

Lipophilicity
Reported
0.78 LogP Δ +0.6 vs. unsubstituted
May support improved membrane partitioning
Computed values; experimental logP not verified
Physicochemical properties Lipophilicity Drug-likeness

H-Bond Donor Count vs. N-Methyl Analog

The target compound possesses two hydrogen bond donors (pyrrole N–H and primary amine –NH₂), whereas the N-methyl isomer (1-methyl-1H-pyrrol-3-yl)methanamine possesses only one (primary amine –NH₂; the pyrrole N–H is replaced by N–CH₃). The unsubstituted analog also has two HBDs. However, the combination of two HBDs with enhanced lipophilicity (LogP 0.78) is unique to the target compound among closely related aminomethylpyrroles .

H-Bond Donors
Head-to-head
Target 2 HBD Pyrrole NH + amine
N-methyl analog 1 HBD amine only
Extra HBD may enable bidentate target interactions
Combined with higher logP vs. unsubstituted
H-bond donors Pharmacophore Drug design

α-Glucosidase Inhibition vs. Acarbose

A series of 2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives—synthesized directly from the target compound scaffold—demonstrated α-glucosidase inhibitory activity with IC₅₀ values ranging from 111 to 673 µM. The most potent derivative (compound 5e) exhibited an IC₅₀ of 111 ± 12 µM, which represents a 6.8-fold improvement over the standard drug acarbose (IC₅₀ = 750 ± 9 µM). Molecular docking studies showed that compound 5e binds with a lower free energy (−4.27 kcal/mol) than acarbose (−2.47 kcal/mol), supporting the in vitro results [1].

α-Glucosidase IC₅₀
Class-level
111 µM Derivative 5e vs. acarbose 750 µM (6.8-fold)
Reported enzyme inhibition potency context
Derivative scaffold data; parent not tested
α-Glucosidase inhibition Type 2 diabetes Medicinal chemistry

BM212 Anti-TB Pharmacophore

BM212 [1,5-diaryl-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole] is a well-characterized anti-tubercular lead compound whose pharmacophore critically depends on the 2-methyl-3-aminomethyl-pyrrole core—the structural motif provided by the target compound. BM212 inhibits M. tuberculosis with MIC values of 0.7–1.5 µg/mL and retains activity against ethambutol-resistant strains. Optimized derivatives bearing the same core achieve MIC values as low as 0.4 µg/mL with protection indices exceeding those of isoniazid and streptomycin [1].

Antitubercular MIC
Class-level
0.4 µg/mL best derivative BM212 MIC 0.7–1.5 µg/mL; protection index > isoniazid
Supports MmpL3 inhibitor scaffold research
Activity requires 2-methyl-3-aminomethyl motif
Antitubercular agents MmpL3 inhibitor Mycobacterium tuberculosis

Purity Comparison: Target vs. N-Methyl Isomer

The target compound is commercially available at a certified purity of 98% (Leyan, Catalog No. 2228284) with full analytical characterization . In comparison, the commonly considered N-methyl analog (1-methyl-1H-pyrrol-3-yl)methanamine is typically supplied at 95% purity (AKSci, Catalog No. 4439DM) . The 3-percentage-point purity differential can translate into meaningful differences in impurity burden (up to 5% vs. 2% total impurities), which is relevant for reaction stoichiometry precision and downstream purification requirements.

Purity Specification
Head-to-head
98% Target (Leyan) vs. 95% N-methyl analog (AKSci)
Reduces impurity-related synthetic variables
Vendor-specified; analytical methods may differ
Chemical procurement Building block purity Quality specification

(2-Methyl-1H-pyrrol-3-yl)methanamine: Application Scenarios


SERT Inhibitor Lead Optimization

The 2-methyl-3-aminomethyl-pyrrole core is a validated pharmacophore for SERT inhibition. As demonstrated by the SA series compounds, elaboration of this scaffold yielded a derivative with serotonin uptake inhibition comparable to sertraline (absorbance 0.22 vs. 0.22) [1]. The target compound's two HBDs and LogP of 0.78 provide a balanced CNS drug-like profile that can be exploited for antidepressant drug discovery. Procuring the 2-methyl isomer (rather than the 1-methyl or unsubstituted analog) is essential, as the methyl position and HBD count directly influence SERT binding conformation based on the established SAR.

Anti-Tubercular Drug Discovery Targeting MmpL3

The BM212 class of MmpL3 inhibitors, with MIC values as low as 0.4 µg/mL against M. tuberculosis, critically depends on the 2-methyl-3-aminomethyl-pyrrole substitution pattern [1]. The target compound serves as the direct precursor for constructing the 1,5-diaryl-2-methyl-3-aminomethyl-pyrrole scaffold. Its exclusive 5-position reactivity (due to the 2-methyl directing effect) enables regioselective diarylation without protecting group manipulation, a synthetic advantage over less predictable positional isomers.

α-Glucosidase Inhibitor Development for Type 2 Diabetes

Derivatives synthesized from the target compound scaffold achieved up to 6.8-fold greater α-glucosidase inhibition than acarbose (IC₅₀ 111 vs. 750 µM) [1]. The competitive inhibition mode and favorable docking scores (−4.27 kcal/mol vs. −2.47 kcal/mol for acarbose) support further optimization. Researchers seeking novel non-sugar α-glucosidase inhibitor chemotypes should prioritize this scaffold over uncharacterized pyrrole alternatives lacking validated target engagement data.

Regioselective Heterocycle Library Synthesis

The 2-methyl substituent ensures that subsequent electrophilic functionalization (e.g., Vilsmeier–Haack formylation, Friedel–Crafts acylation) occurs exclusively at the 5-position, yielding single regioisomeric products [1]. This contrasts with 3-methylpyrrole-derived building blocks, which produce isomeric mixtures requiring chromatographic separation. For parallel synthesis or library production, the predictable reactivity of the target compound reduces purification steps and increases overall synthetic throughput.

Application
Selection Property
Validation Focus
SERT inhibitor research
2-Methyl-3-aminomethyl pharmacophore
SERT binding and SAR profiling
MmpL3-targeted antimycobacterial studies
BM212-class pyrrole scaffold
MIC determination and resistance profiling
α-Glucosidase inhibition research
Enzyme inhibition potency
Competitive binding and kinetic analysis
Regioselective heterocycle library synthesis
Predictable 5-position reactivity
Isomeric purity and synthetic yield
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